molecular formula C9H16N2O3 B7932196 (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

Cat. No.: B7932196
M. Wt: 200.23 g/mol
InChI Key: CJONWHZLERQGDE-UHFFFAOYSA-N
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Description

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, acetic anhydride, and methyl iodide.

    Acetylation: Piperazine is first acetylated using acetic anhydride under reflux conditions to introduce the acetyl group.

    Methylation: The acetylated piperazine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under high pressure to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic compound with two nitrogen atoms.

    N-Acetylpiperazine: A derivative of piperazine with an acetyl group.

    3-Methylpiperazine: A piperazine derivative with a methyl group.

Uniqueness

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is unique due to the presence of both acetyl and methyl groups on the piperazine ring, as well as the acetic acid moiety. This combination of functional groups may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-(4-acetyl-3-methylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7-5-10(6-9(13)14)3-4-11(7)8(2)12/h7H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJONWHZLERQGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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